![molecular formula C11H23NO2 B1399560 (4-Methoxybutyl)[(oxan-4-yl)methyl]amine CAS No. 1247151-61-6](/img/structure/B1399560.png)
(4-Methoxybutyl)[(oxan-4-yl)methyl]amine
Overview
Description
“(4-Methoxybutyl)[(oxan-4-yl)methyl]amine” is a chemical compound with the molecular formula C11H23NO2 . It has a molecular weight of 201.31 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(4-Methoxybutyl)[(oxan-4-yl)methyl]amine” consists of 11 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . More detailed information about its structure can be obtained through techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
“(4-Methoxybutyl)[(oxan-4-yl)methyl]amine” is a liquid at room temperature . The boiling point and other physical and chemical properties are not specified .Scientific Research Applications
1. Neurochemistry and Metabolism Studies
In neurochemistry, compounds similar to (4-Methoxybutyl)[(oxan-4-yl)methyl]amine are studied for their roles in metabolism. For instance, 4-Hydroxy-3-methoxyphenylethylamine (3-methoxytyramine), an intermediate in dopamine metabolism, is quantitatively determined using mass fragmentography, highlighting the compound's significance in neurochemical pathways (Kilts et al., 1977).
2. Reaction Mechanism Exploration
Studies on compounds similar to (4-Methoxybutyl)[(oxan-4-yl)methyl]amine have explored reaction mechanisms in organic chemistry. For example, research on the rearrangement of allylcarbinyl Grignard reagents, which bear structural resemblance to the compound, sheds light on complex organic synthesis processes (Silver et al., 1960).
3. Organic Synthesis and Mechanism
The compound's analogs are used in organic synthesis, such as in the synthesis of 2-pyridone derivatives. This process is optimized for the efficient preparation of biologically and medicinally interesting molecules, highlighting the compound's role in advancing synthetic organic chemistry (Zhang et al., 2013).
4. Polymerization Processes
Similar compounds are studied for their role in polymerization processes. For instance, nitroxide adducts are evaluated as initiators for controlled radical polymerization of methacrylate monomers, demonstrating the importance of such compounds in polymer chemistry (Ansong et al., 2009).
5. Biomedical Analysis
Compounds structurally related to (4-Methoxybutyl)[(oxan-4-yl)methyl]amine are utilized in biomedical analysis. For example, 6-Methoxy-4-quinolone, derived from similar compounds, serves as a novel fluorophore for biomedical analysis, showcasing the application in analytical chemistry and diagnostics (Hirano et al., 2004).
properties
IUPAC Name |
4-methoxy-N-(oxan-4-ylmethyl)butan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-13-7-3-2-6-12-10-11-4-8-14-9-5-11/h11-12H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYLJRZCKQKJMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCNCC1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.